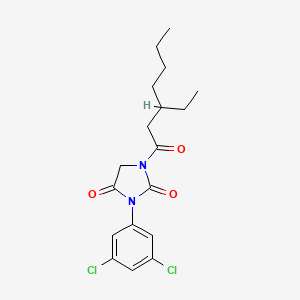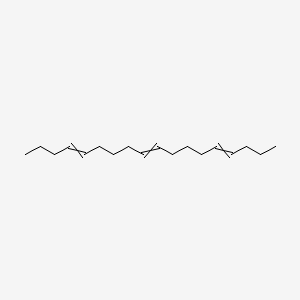
Octadeca-4,9,14-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-4,9,14-triene is an organic compound characterized by its long carbon chain with three double bonds located at the 4th, 9th, and 14th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadeca-4,9,14-triene typically involves the use of alkyne metathesis or selective hydrogenation of polyunsaturated precursors. One common method is the partial hydrogenation of octadeca-4,7,10-triyne under controlled conditions to achieve the desired triene configuration. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and specific solvents to ensure selective hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and hydrogen flow rate, ensuring consistent production of the compound. The use of advanced catalytic systems and optimization of reaction conditions are crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Octadeca-4,9,14-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the triene into saturated hydrocarbons using hydrogen gas and metal catalysts.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride (CCl4) or chlorine gas in the presence of UV light.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons such as octadecane.
Substitution: Halogenated derivatives like 4,9,14-tribromo-octadecane.
Wissenschaftliche Forschungsanwendungen
Octadeca-4,9,14-triene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems and as a model compound for studying lipid interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Octadeca-4,9,14-triene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can further react to form various products. The compound’s reactivity is influenced by the position and configuration of its double bonds, which determine its behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadeca-4,7,10-triene: Another polyunsaturated hydrocarbon with double bonds at different positions.
Hexadeca-3,6,9-triene: A shorter chain triene with similar chemical properties.
Eicosa-5,8,11-triene: A longer chain triene with additional double bonds.
Uniqueness
Octadeca-4,9,14-triene is unique due to its specific double bond positions, which confer distinct reactivity and properties compared to other trienes. Its ability to undergo selective reactions and form specific products makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112359-86-1 |
|---|---|
Molekularformel |
C18H32 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
octadeca-4,9,14-triene |
InChI |
InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h7-10,17-18H,3-6,11-16H2,1-2H3 |
InChI-Schlüssel |
YIYHWVOHYULIHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCCCC=CCCCC=CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




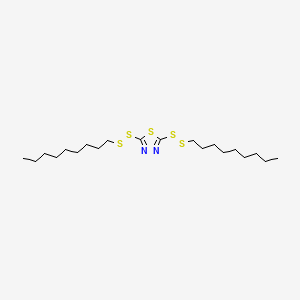
silane](/img/structure/B14308830.png)

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)
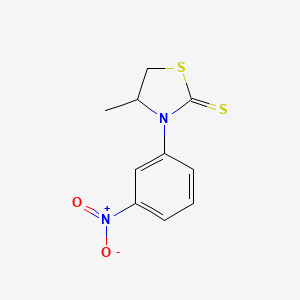
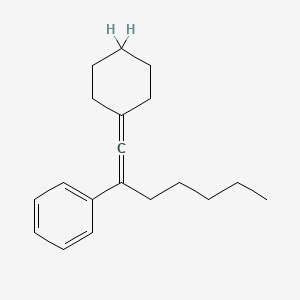

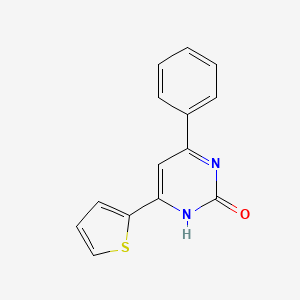
![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
